3-Phenyl-1,2-oxazol-4-amine hydrochloride
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Overview
Description
3-Phenyl-1,2-oxazol-4-amine hydrochloride is a heterocyclic compound that features an oxazole ring substituted with a phenyl group and an amine group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Mechanism of Action
Mode of Action
Given the diversity of isoxazole derivatives, it’s likely that the compound interacts with its targets in a manner that induces changes in cellular processes
Biochemical Pathways
Isoxazole derivatives are known to have a wide range of biological activities, suggesting they may affect multiple pathways . More research is needed to identify the specific pathways influenced by this compound.
Result of Action
Given the diverse biological activities of isoxazole derivatives, it’s likely that this compound has multiple effects at the molecular and cellular level
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-oxazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylacetonitrile with hydroxylamine hydrochloride to form the oxime, which is then cyclized to form the oxazole ring. The amine group is introduced through subsequent reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,2-oxazol-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological activities and properties .
Scientific Research Applications
3-Phenyl-1,2-oxazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Properties
IUPAC Name |
3-phenyl-1,2-oxazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-6-12-11-9(8)7-4-2-1-3-5-7;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQOSWVXCVXIGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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